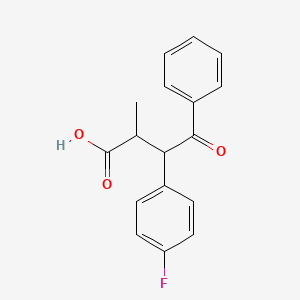

3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

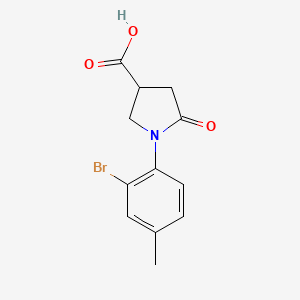

Vue d'ensemble

Description

The compound “3-(4-Fluorophenyl)propionic acid” is a fluorinated building block . It has a linear formula of FC6H4CH2CH2CO2H . Another similar compound, “4-Fluorocinnamic acid”, has a molecular weight of 166.1491 .

Synthesis Analysis

The synthesis of similar compounds often involves base-catalysed Aldol condensation of aldehydes and ketones . For instance, a series of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic methods and single crystal X-ray diffraction . For example, “4-Fluorocinnamic acid” has a structure that can be viewed as a 2D Mol file or a computed 3D SD file .Applications De Recherche Scientifique

Stereoselective Synthesis

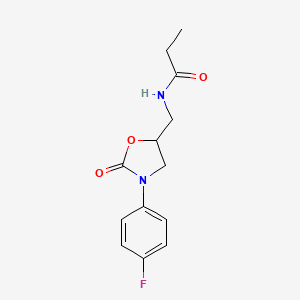

A study discusses the stereoselective synthesis of γ-Fluorinated α-Amino Acids, highlighting techniques for diastereoselective alkylation, which could be relevant for the synthesis and application of fluorinated compounds similar to 3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid. This process involves low-temperature conditions and specific reagents to achieve high enantiomeric excess (ee) of the synthesized amino acids (Laue et al., 2000).

Asymmetric Hydrogenation

Another study describes the asymmetric hydrogenation of 2-(4-fluorophenyl)-3-methylbut-2-enoic acid to produce (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, an optically active intermediate for the synthesis of mibefradil, a calcium antagonist. This process highlights the use of a specific Ru catalyst and continuous mode operation at high pressure, demonstrating an efficient pathway for producing optically active intermediates (Crameri et al., 1997).

Synthesis of Optically Active Intermediates

Further research into the practical synthesis of optically active intermediates for pharmaceutical applications, such as the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid from 4-fluorophenylacetic acid, underscores the importance of asymmetric hydrogenation in creating high-purity compounds for drug development. This methodology provides an efficient route with high overall yield and enantioselectivity, demonstrating the potential for synthesizing related compounds (Crameri et al., 1997).

Liquid Crystal Applications

Another study explores the synthesis and properties of fluoroalkyl derivatives of 4-arylbutyric acid and 4-arylbutanol for use in liquid crystals, showing how modifications in terminal chains can affect thermal and electro-optical properties. This research illustrates the versatility of fluorinated butanoic acid derivatives in materials science, particularly in developing nematic and smectic liquid crystals with specific dielectric properties (Jankowiak et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO3/c1-11(17(20)21)15(12-7-9-14(18)10-8-12)16(19)13-5-3-2-4-6-13/h2-11,15H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESZDLMKMPPZLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(8-(2-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2915347.png)

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915348.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2915351.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethylphenyl)oxamide](/img/structure/B2915353.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2915365.png)

![5-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2915366.png)